boc-O-benzyl-L-tyrosine hydroxy succinimide ester

Peptide Synthesis Racemization Control SPPS

Boc-Tyr(Bzl)-OSu is a pre-activated NHS ester that eliminates in situ activation steps and racemization risk in Boc SPPS. Its orthogonal Boc/Bzl protection prevents O-acylation and oxidation during chain assembly, ensuring peptide homogeneity. Ideal for automated synthesizers, with ≥98.5% purity for reproducible multi-gram syntheses.

Molecular Formula C25H28N2O7
Molecular Weight 468.5 g/mol
Cat. No. B12412024
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameboc-O-benzyl-L-tyrosine hydroxy succinimide ester
Molecular FormulaC25H28N2O7
Molecular Weight468.5 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OCC2=CC=CC=C2)C(=O)OC3CC(=O)NC3=O
InChIInChI=1S/C25H28N2O7/c1-25(2,3)34-24(31)26-19(23(30)33-20-14-21(28)27-22(20)29)13-16-9-11-18(12-10-16)32-15-17-7-5-4-6-8-17/h4-12,19-20H,13-15H2,1-3H3,(H,26,31)(H,27,28,29)/t19-,20?/m0/s1
InChIKeyRJQFEOQLJIVNSW-XJDOXCRVSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Boc-O-benzyl-L-tyrosine hydroxysuccinimide ester (Boc-Tyr(Bzl)-OSu): A Dual‑Protected Activated Amino Acid Building Block for Boc‑SPPS


Boc‑O‑benzyl‑L‑tyrosine hydroxysuccinimide ester (Boc‑Tyr(Bzl)‑OSu, CAS 34805‑19‑1/22601‑29‑2) is an N‑α‑tert‑butyloxycarbonyl and O‑benzyl protected L‑tyrosine derivative bearing an N‑hydroxysuccinimide (NHS) activated ester [REFS‑1]. This compound is specifically designed as a pre‑activated building block for solid‑phase peptide synthesis (SPPS) under Boc/Bzl protection strategy, where its pre‑formed active ester enables direct coupling without additional activation reagents [REFS‑2]. The dual protection scheme—Boc on the α‑amino group and benzyl on the phenolic hydroxyl—is orthogonal to standard SPPS deprotection conditions, ensuring regioselective incorporation of tyrosine residues while preventing undesired O‑acylation side reactions [REFS‑3].

Why Boc‑O‑benzyl‑L‑tyrosine hydroxysuccinimide ester Cannot Be Casually Substituted by Unprotected or Fmoc‑Based Analogs in Boc‑SPPS


In Boc‑chemistry solid‑phase peptide synthesis, the choice of tyrosine building block critically impacts both coupling efficiency and final product integrity. Substituting Boc‑Tyr(Bzl)‑OSu with the free acid Boc‑Tyr(Bzl)‑OH introduces a mandatory in situ activation step that varies in efficiency depending on coupling reagent selection and can lead to racemization [REFS‑1]. Substitution with the unprotected phenolic analog Boc‑Tyr‑OSu (lacking O‑benzyl protection) risks O‑acylation during chain elongation and premature oxidation of the tyrosine phenol, compromising peptide homogeneity [REFS‑2]. Similarly, replacing with an Fmoc‑protected analog such as Fmoc‑Tyr(Bzl)‑OH is fundamentally incompatible with Boc‑SPPS due to orthogonal deprotection chemistry, requiring a complete switch to Fmoc/tBu strategy and associated changes in resin, cleavage conditions, and side‑chain protection schemes [REFS‑3].

Boc‑O‑benzyl‑L‑tyrosine hydroxysuccinimide ester: Quantitative Differentiation from Closest Analogs


Pre‑Activated NHS Ester Eliminates In Situ Activation and Reduces Racemization vs. Free Acid Boc‑Tyr(Bzl)‑OH

Boc‑Tyr(Bzl)‑OSu is supplied as a pre‑activated N‑hydroxysuccinimide ester, bypassing the need for in situ coupling reagents. In contrast, the free acid Boc‑Tyr(Bzl)‑OH requires activation with carbodiimides or other agents, a process that introduces variability and racemization risk. A class‑level study demonstrated that NHS esters yield optically pure products, whereas alternative active esters (e.g., p‑nitrophenyl) cause partial racemization [REFS‑1].

Peptide Synthesis Racemization Control SPPS

Higher Chromatographic Purity Specification Relative to Fmoc‑Based Analog Fmoc‑Tyr(Bzl)‑OH

Commercial batches of Boc‑Tyr(Bzl)‑OSu are routinely specified at ≥98.5% purity by HPLC [REFS‑1]. The Fmoc‑protected analog Fmoc‑Tyr(Bzl)‑OH, while also widely used, is typically offered at a lower minimum purity of 95% in standard catalog grades [REFS‑2].

Peptide Purity Quality Control Building Block Specifications

Distinct Optical Rotation Profile as a Quality Control Fingerprint Differentiating from Free Acid

The specific optical rotation of Boc‑Tyr(Bzl)‑OSu is [α]D20 = −7 ± 2° (c=2 in dioxane) [REFS‑1]. The corresponding free acid Boc‑Tyr(Bzl)‑OH exhibits a positive rotation of +27.0 ± 1.5° (c=2 in ethanol) [REFS‑2]. The sign inversion and magnitude difference provide a clear analytical fingerprint to verify correct product identity and exclude inadvertent substitution with the free acid.

Chiral Purity Quality Control Identity Verification

O‑Benzyl Protection Prevents Tyrosine Side‑Chain Oxidation and O‑Acylation Not Addressed by Boc‑Tyr‑OSu

Boc‑Tyr(Bzl)‑OSu incorporates a benzyl ether on the tyrosine phenolic oxygen, which remains stable throughout Boc‑SPPS chain assembly and is removed only upon final HF cleavage [REFS‑1]. The unprotected analog Boc‑Tyr‑OSu lacks this protection, exposing the phenol to oxidation during synthesis and risking undesired O‑acylation that generates branched by‑products. The benzyl group ensures the phenol remains inert until the desired deprotection step [REFS‑2].

Side‑Chain Protection Oxidation Prevention Peptide Homogeneity

Boc‑O‑benzyl‑L‑tyrosine hydroxysuccinimide ester: Recommended Research and Industrial Scenarios Based on Verified Differentiation


Automated Boc‑SPPS of Tyrosine‑Rich Peptide Sequences Requiring High Coupling Efficiency

This pre‑activated NHS ester is ideally suited for automated solid‑phase peptide synthesizers running Boc/Bzl protocols. Its direct coupling capability eliminates manual activation steps and minimizes cycle time while reducing racemization risk, as supported by class‑level NHS ester studies [REFS‑1]. The high purity specification (≥98.5%) further ensures reproducible results in multi‑gram syntheses [REFS‑2].

Synthesis of Phosphotyrosine‑Containing Peptides for Kinase and Phosphatase Research

The O‑benzyl protection on Boc‑Tyr(Bzl)‑OSu remains intact during Boc‑SPPS, allowing the phenolic hydroxyl to be unmasked only at the final HF cleavage. This enables subsequent site‑specific phosphorylation to generate phosphotyrosine residues without interference from side‑reactions during chain assembly [REFS‑3]. The activated NHS ester also ensures efficient coupling of this sterically demanding residue.

Preparation of O‑Benzyl Tyrosine Peptides for Late‑Stage Hydrogenolytic Deprotection

The O‑benzyl ether is stable to TFA (used for Boc removal) but can be cleanly removed by hydrogenolysis or strong acid (HF) at the end of the synthesis. This orthogonal protection strategy, combined with the pre‑activated ester form, simplifies the construction of peptides that require a free phenol in the final product but must be protected during elongation to avoid oxidation and O‑acylation [REFS‑4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for boc-O-benzyl-L-tyrosine hydroxy succinimide ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.